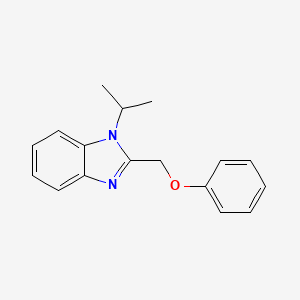
1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazoles has been a topic of interest in recent years . One approach to the construction of pyrimido[1,2-a]benzimidazoles and related polycyclic derivatives is based on the annulation of substituted benzimidazoles with bifunctional synthetic equivalents .Molecular Structure Analysis
The molecular formula of 1-Isopropyl-2-propyl-1H-benzimidazole is C13H18N2 . It has an average mass of 202.295 Da and a monoisotopic mass of 202.147003 Da .Chemical Reactions Analysis
The chemistry of aza-heterocycles, including imidazole-containing compounds, has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Phenoxyalkylbenzimidazole derivatives, including compounds related to 1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole, have been evaluated for their antitubercular properties. These compounds exhibit submicromolar activity against Mycobacterium tuberculosis. Their selective antitubercular potential is highlighted by their effectiveness against both replicating and nonreplicating bacterial states, showcasing a promising class of potent agents for tuberculosis treatment. This investigation suggests a pathway for developing new treatments, provided metabolic liabilities are addressed (Chandrasekera et al., 2015).
Antimicrobial Activity
Research on benzimidazole derivatives, including structures analogous to this compound, has shown significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating potent antimicrobial effects. Such studies underline the potential of these derivatives in developing new antimicrobial agents, offering a path to combat resistant strains of bacteria and fungi (Salahuddin et al., 2017).
DNA Topoisomerase Inhibition
Benzimidazole derivatives have been identified as effective inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. This activity suggests a potential role in cancer therapy, where controlling the proliferation of cancer cells is crucial. The inhibition of this enzyme by benzimidazole derivatives, including compounds similar to this compound, could lead to new therapeutic approaches in cancer treatment (Alpan et al., 2007).
Antimicrobial and Anti-Inflammatory Agents
Compounds bearing the benzimidazole motif have shown promising antimicrobial and anti-inflammatory properties. This research expands the potential applications of this compound-related structures in medicine, particularly in treating infections and inflammation-related conditions. The development of these compounds could lead to new treatments for microbial infections and inflammatory diseases, highlighting the versatility of benzimidazole derivatives in pharmaceutical research (Desai et al., 2017).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their role in corrosion inhibition, particularly in protecting metals against corrosion in acidic environments. This application is relevant in industrial settings where metal preservation is crucial. The effectiveness of these compounds, including those related to this compound, in preventing metal corrosion, suggests their potential utility in developing new corrosion inhibitors (Khaled, 2003).
Wirkmechanismus
While the specific mechanism of action for 1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole is not mentioned in the search results, it’s worth noting that imidazole-containing compounds are known to exhibit a broad range of chemical and biological properties . They are key components in many functional molecules used in a variety of everyday applications .
Zukünftige Richtungen
The future directions for the study and application of 1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole and similar compounds are promising. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Eigenschaften
IUPAC Name |
2-(phenoxymethyl)-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(2)19-16-11-7-6-10-15(16)18-17(19)12-20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAZLTRWMOIKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321151 | |
| Record name | 2-(phenoxymethyl)-1-propan-2-ylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
373611-05-3 | |
| Record name | 2-(phenoxymethyl)-1-propan-2-ylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2702434.png)
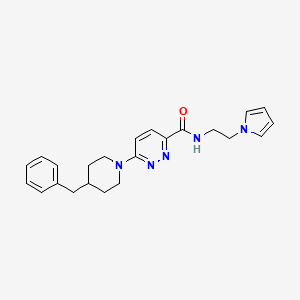
![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)
![2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2702438.png)
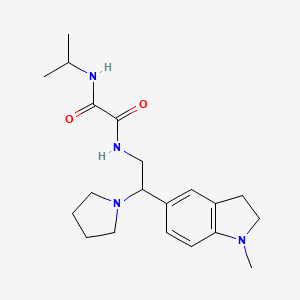
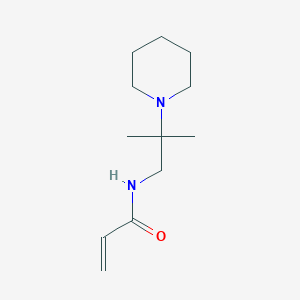
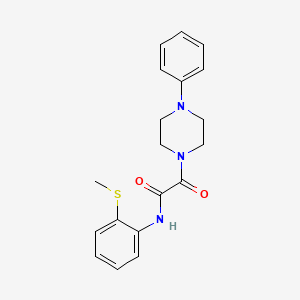
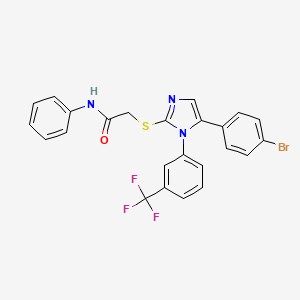
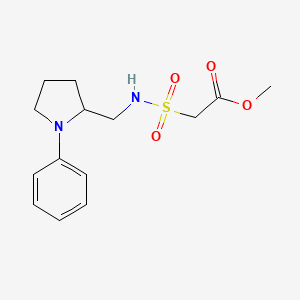
![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2702450.png)
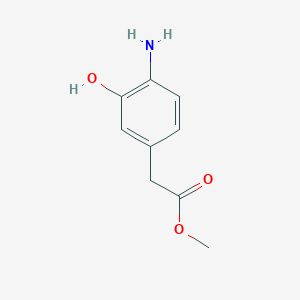
![N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide](/img/structure/B2702452.png)
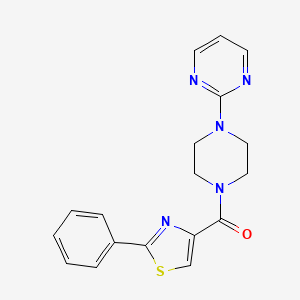
![5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2702454.png)
